Anticancer agent 176

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anticancer agent 176, also known as AO-176, is a next-generation humanized anti-CD47 antibody. It has shown promising anticancer properties with negligible binding to red blood cells. CD47 is an innate immune checkpoint receptor that is overexpressed on many tumors. By blocking the CD47/SIRPα interaction, AO-176 promotes phagocytosis and reduces tumor burden .

Métodos De Preparación

The synthesis of AO-176 involves the development of a humanized antibody that specifically targets CD47. The preparation methods include:

Synthetic Routes and Reaction Conditions: The antibody is produced using recombinant DNA technology. The gene encoding the antibody is inserted into a suitable expression vector, which is then introduced into a host cell line (e.g., Chinese hamster ovary cells).

Industrial Production Methods: Large-scale production of AO-176 involves bioreactors where the host cells are cultured in controlled environments.

Análisis De Reacciones Químicas

AO-176 undergoes several types of chemical reactions:

Oxidation: The antibody can undergo oxidation reactions, particularly at methionine and cysteine residues, which can affect its stability and activity.

Reduction: Reduction reactions can occur at disulfide bonds within the antibody, potentially leading to structural changes.

Substitution: The antibody can undergo substitution reactions where specific amino acids are replaced to enhance its binding affinity and stability.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and site-directed mutagenesis for substitution reactions. The major products formed from these reactions are modified versions of the antibody with improved properties .

Aplicaciones Científicas De Investigación

AO-176 has a wide range of scientific research applications:

Chemistry: It is used in the study of protein-protein interactions and the development of targeted therapies.

Biology: AO-176 is employed in research on immune checkpoint pathways and the mechanisms of tumor immune evasion.

Mecanismo De Acción

AO-176 exerts its effects by blocking the CD47/SIRPα interaction, which is a key immune checkpoint pathway. CD47, often referred to as the “don’t eat me” signal, is overexpressed on tumor cells and inhibits their phagocytosis by macrophages. By binding to CD47, AO-176 prevents this interaction, promoting the phagocytosis and destruction of tumor cells. Additionally, AO-176 induces direct tumor cell killing through a cell-autonomous mechanism and preferentially binds to tumor cells over normal cells .

Comparación Con Compuestos Similares

AO-176 is unique among anti-CD47 antibodies due to its negligible binding to red blood cells and its ability to induce direct tumor cell killing. Similar compounds targeting the CD47/SIRPα axis include:

Hu5F9-G4: Another anti-CD47 antibody that blocks the CD47/SIRPα interaction but has higher red blood cell binding.

TTI-621: A fusion protein that targets CD47 and enhances phagocytosis but does not induce direct tumor cell killing.

ALX148: A high-affinity CD47 blocker that also minimizes red blood cell binding but lacks the direct cytotoxic effects of AO-176

Propiedades

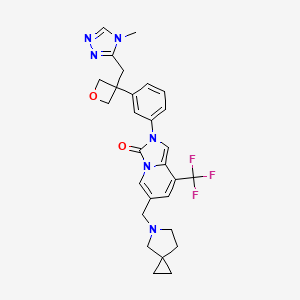

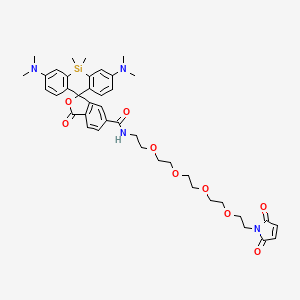

Fórmula molecular |

C30H28F7NO5 |

|---|---|

Peso molecular |

615.5 g/mol |

Nombre IUPAC |

(2R,4aR,6S,7R,8S,8aS)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-7-[(4-fluorophenyl)methoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-amine |

InChI |

InChI=1S/C30H28F7NO5/c1-16(19-11-20(29(32,33)34)13-21(12-19)30(35,36)37)41-28-26(39-14-17-7-9-22(31)10-8-17)24(38)25-23(42-28)15-40-27(43-25)18-5-3-2-4-6-18/h2-13,16,23-28H,14-15,38H2,1H3/t16-,23-,24+,25-,26-,27-,28+/m1/s1 |

Clave InChI |

CITXYRJRRLSILW-CHVHVRSUSA-N |

SMILES isomérico |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |

SMILES canónico |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)

![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)